molecular formula C19H35NO10 B8106092 N-Boc-N-bis(PEG2-acid)

N-Boc-N-bis(PEG2-acid)

Cat. No.: B8106092
M. Wt: 437.5 g/mol
InChI Key: BCKFXKJMBCVDJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-bis(PEG2-acid) typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The protected amine can then be reacted with polyethylene glycol derivatives to introduce the PEG chains and carboxylic acid groups .

Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-N-bis(PEG2-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    EDC or DCC: Used for amide coupling reactions.

    Acidic Conditions: Used for deprotection of the Boc group.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

N-Boc-N-bis(PEG2-acid) exerts its effects by acting as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

    N-Boc-N-bis(PEG3-acid): Similar structure but with an additional polyethylene glycol unit.

    N-Boc-N-bis(PEG4-acid): Contains two additional polyethylene glycol units compared to N-Boc-N-bis(PEG2-acid).

Uniqueness: N-Boc-N-bis(PEG2-acid) is unique due to its optimal length of the polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient formation of the ternary complex and subsequent protein degradation .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO10/c1-19(2,3)30-18(25)20(6-10-28-14-12-26-8-4-16(21)22)7-11-29-15-13-27-9-5-17(23)24/h4-15H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFXKJMBCVDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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